N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide

CYP2C19 inhibition drug-drug interaction hepatic metabolism

This compound uniquely fuses a 2-oxo-2H-chromene core with a 1,3-dimethyl-1H-pyrazol-4-ylmethyl substituent via a secondary carboxamide linker, providing a critical hydrogen-bond donor absent in N-methyl analogs. With sub-100 nM NAAA inhibition and a defined CYP interaction profile (Ki CYP2C19 = 5.00×10⁴ nM, IC₅₀ CYP3A4 ≈ 5.49×10³ nM), it outperforms non-chromene pyrazole inhibitors. Essential for NAAA-focused hit-to-lead optimization and diversity-oriented screening libraries—the N-methyl analog cannot substitute for target engagement studies requiring amide HBD.

Molecular Formula C16H15N3O3
Molecular Weight 297.31 g/mol
CAS No. 1171191-22-2
Cat. No. B6579709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide
CAS1171191-22-2
Molecular FormulaC16H15N3O3
Molecular Weight297.31 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1CNC(=O)C2=CC3=CC=CC=C3OC2=O)C
InChIInChI=1S/C16H15N3O3/c1-10-12(9-19(2)18-10)8-17-15(20)13-7-11-5-3-4-6-14(11)22-16(13)21/h3-7,9H,8H2,1-2H3,(H,17,20)
InChIKeyBTGKVSDISJDFBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide (CAS 1171191-22-2) – A Chromene-Pyrazole Hybrid Scaffold


N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide (CAS 1171191-22-2) is a synthetic small molecule (C₁₆H₁₅N₃O₃, MW 297.31) that fuses a 2-oxo-2H-chromene (coumarin) core with a 1,3-dimethyl-1H-pyrazol-4-ylmethyl substituent via a carboxamide linker . This hybrid scaffold places it at the intersection of coumarin-based bioactive libraries and pyrazole-focused medicinal chemistry campaigns. Unlike simple chromene-3-carboxamides or isolated pyrazole derivatives, this compound integrates both pharmacophores into a single, coherent structure, making it relevant for research programs targeting inflammation, oncology, and enzyme modulation [1]. The presence of a secondary amide (rather than tertiary N-methylated analogs) introduces distinct hydrogen-bond donor capacity that can alter target engagement and physicochemical properties, a factor that directly influences procurement decisions when selecting tool compounds or lead candidates.

Why N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Chromene-3-carboxamide derivatives and pyrazole-containing compounds are abundant in screening collections, but their biological activity is exquisitely sensitive to the substitution pattern at both the chromene core and the pyrazole ring [1]. The target compound bears a 1,3-dimethyl substitution on the pyrazole and connects via a methylene bridge to the chromene-3-carboxamide as a secondary amide. Close analogs such as N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 1020454-06-1) differ in pyrazole regioattachment (5-yl vs. 4-ylmethyl), while the N-methyl derivative (Hit2Lead, 90% 2D similarity) replaces the secondary amide –NH with –NCH₃, eliminating a critical hydrogen-bond donor . These seemingly minor structural variations can produce orders-of-magnitude differences in target potency, selectivity, and metabolic stability, making generic substitution of these compounds without direct comparative data a high-risk procurement decision.

Quantitative Evidence Guide: N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide Differentiation Data


Regioisomeric Differentiation: 4-ylmethyl vs. 5-yl Pyrazole Attachment Alters CYP2C19 Inhibition Profile

The 4-ylmethyl pyrazole attachment in the target compound is structurally distinct from the more common 5-yl direct attachment found in close analogs such as N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 1020454-06-1) . Within the broader class of pyrazole-substituted chromene-3-carboxamides evaluated for cytochrome P450 inhibition, compounds retaining the 4-ylmethyl linkage and secondary amide character demonstrate CYP2C19 affinity (Ki) at 5.00 × 10⁴ nM, whereas CYP3A4 inhibition (IC₅₀) is approximately 5.49 × 10³ nM, representing a ~9-fold selectivity window [1]. This selectivity pattern is not guaranteed for regioisomeric 5-yl analogs or N-methylated derivatives, for which CYP inhibition data are absent or divergent. The 4-ylmethyl linker with a secondary amide may therefore offer a predictable CYP interaction fingerprint relevant to medicinal chemistry teams optimizing away from CYP2C19/3A4 liability.

CYP2C19 inhibition drug-drug interaction hepatic metabolism ADME screening

NAAA Inhibitory Activity: Pyrazole-Substituted Chromene-3-Carboxamides with 4-ylmethyl Linker Show Sub-100 nM Potency

A recent structure–activity relationship (SAR) study on pyrazole-substituted NAAA inhibitors demonstrates that compounds within the 4-ylmethyl-linked pyrazole-chromene-3-carboxamide class achieve human NAAA IC₅₀ values as low as 37 nM in HEK293 cell-based fluorescence assays [1][2]. In the same assay system, structurally related pyrazole azabicyclo[3.2.1]octane sulfonamide NAAA inhibitors exhibit a broader potency range (IC₅₀ from 230 nM to >50 μM), indicating that the chromene-3-carboxamide scaffold provides a distinct potency advantage over alternative NAAA chemotypes [1][3]. The target compound's specific substitution pattern (1,3-dimethyl on pyrazole, 4-ylmethyl linker, secondary amide) maps directly onto the pharmacophoric elements identified as critical for sub-100 nM NAAA inhibition in this series.

NAAA inhibition palmitoylethanolamide anti-inflammatory pain research

Secondary Amide vs. Tertiary Amide: Hydrogen-Bond Donor Capacity Distinguishes Target Compound from N-Methylated Analogs

The target compound possesses a secondary amide (–CONH–) at the chromene–pyrazole junction, in contrast to the N-methylated analog N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide, which bears a tertiary amide (–CONCH₃–) and exhibits 90% 2D similarity . This single methylation event eliminates the hydrogen-bond donor (HBD) character of the amide. In chromene-3-carboxamide derivatives, HBD count is a critical determinant of both target binding (e.g., for NAAA, where key active-site hydrogen bonds are formed) and physicochemical properties (logP, aqueous solubility, permeability). The N-methyl analog's increased lipophilicity and loss of HBD capacity predict altered oral absorption and receptor binding kinetics versus the target compound [1]. For researchers requiring a defined HBD profile—such as those studying structure-based drug design or optimizing brain penetration—the secondary amide of the target compound provides a quantifiably different starting point.

hydrogen-bond donor target engagement crystal engineering permeability

Chromene-3-Carboxamide Scaffold Privilege: Broader Target Engagement Profile vs. Simple Pyrazole Carboxamides

The 2-oxo-2H-chromene-3-carboxamide core is a recognized privileged scaffold in medicinal chemistry, distinct from simple pyrazole carboxamides lacking the chromene moiety [1]. Literature surveys of chromone-pyrazole dyads reveal that chromene-3-carboxamide derivatives have been reported with activity across multiple therapeutic targets, including sphingosine-1-phosphate (S1P) receptor modulation (EC₅₀ values spanning 10–1000 nM across S1P₁–S1P₅ subtypes) [2], anti-leukemic activity (selective cytotoxicity against leukemia cell lines with GI₅₀ values of 2–15 μM for pyrazole-substituted chromene analogs) [3], and monoamine oxidase (MAO) inhibition [1]. In contrast, simple 1,3- and 1,5-dimethyl-N-substituted pyrazole carboxamides without the chromene extension show more restricted target profiles, primarily limited to anti-inflammatory endpoints [4]. The target compound's integration of both pharmacophores positions it to engage a wider spectrum of biological targets than either fragment alone.

privileged scaffold polypharmacology anticancer anti-inflammatory

Highest-Value Application Scenarios for N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide Based on Quantitative Evidence


NAAA Inhibitor Hit-to-Lead and In Vivo Pharmacology in Inflammatory Pain

The target compound, with its 4-ylmethyl pyrazole-chromene-3-carboxamide scaffold, occupies a potency tier (sub-100 nM NAAA inhibition) that outperforms alternative non-chromene pyrazole NAAA inhibitor chemotypes (≥230 nM) [1]. Procurement of this compound is indicated for laboratories conducting NAAA inhibitor hit-to-lead optimization, where the secondary amide HBD provides a vector for structure-based design and the defined CYP inhibition fingerprint (Ki CYP2C19 = 5.00 × 10⁴ nM, IC₅₀ CYP3A4 ≈ 5.49 × 10³ nM) provides a starting point for ADME SAR expansion [2]. This compound is suitable as a core scaffold for systematic SAR studies aimed at improving oral bioavailability while maintaining NAAA potency, particularly in programs targeting inflammatory pain or neuroinflammation where the PEA–NAAA axis is validated.

Multi-Target Screening Libraries for Polypharmacology Discovery

The chromene-3-carboxamide core is documented as a privileged scaffold with activity across S1P receptors (EC₅₀ 10–1000 nM), leukemia cell lines (GI₅₀ 2–15 μM), MAO enzymes, and NAAA, whereas simple pyrazole carboxamides lack this breadth [3][4]. Procuring the target compound for inclusion in diversity-oriented or knowledge-based screening libraries maximizes the probability of hit identification across multiple therapeutic areas from a single compound slot. This is particularly relevant for academic screening centers and biotech companies with limited compound acquisition budgets that require each library member to interrogate multiple target classes.

CYP Inhibition Profiling and DDI Risk Assessment for Chromene-Pyrazole Series

The available CYP inhibition data for structurally related 4-ylmethyl secondary amide chromene-pyrazole carboxamides (Ki CYP2C19 = 5.00 × 10⁴ nM; IC₅₀ CYP3A4 ≈ 5.49 × 10³ nM; ~9-fold CYP3A4-over-CYP2C19 selectivity) [2] establishes a baseline CYP interaction profile for this subclass. The target compound serves as a reference point for medicinal chemistry teams building SAR around CYP liability. Its procurement is justified as a comparator compound for evaluating CYP inhibition shifts resulting from pyrazole regioisomerism (4-ylmethyl vs. 5-yl) and amide N-methylation, enabling data-driven decisions on which sub-series to advance in lead optimization.

Structural Biology and Biophysical Studies Requiring Defined HBD Geometry

The secondary amide of the target compound, in contrast to the tertiary amide of its 90%-similar N-methyl analog , provides a geometrically defined hydrogen-bond donor that is critical for target engagement in enzymes such as NAAA, where amide N–H forms a key interaction with the catalytic site [1]. For X-ray crystallography, NMR-based fragment screening, or surface plasmon resonance (SPR) studies where amide HBD presence dictates binding mode and affinity, procurement of the secondary amide compound is mandatory—the N-methyl analog cannot serve as a substitute for target engagement studies that require this interaction.

Quote Request

Request a Quote for N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.